molecular formula C24H31ClN4O2 B10929763 N'~2~-[(Z)-2-(1-Adamantyl)-1-methylethylidene]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furohydrazide

N'~2~-[(Z)-2-(1-Adamantyl)-1-methylethylidene]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furohydrazide

Cat. No.: B10929763
M. Wt: 443.0 g/mol
InChI Key: MBIYYHLCETUWPI-WGARJPEWSA-N
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Description

N’~2~-[(Z)-2-(1-Adamantyl)-1-methylethylidene]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furohydrazide is a complex organic compound characterized by its unique structure, which includes an adamantyl group, a pyrazolyl group, and a furohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-[(Z)-2-(1-Adamantyl)-1-methylethylidene]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Adamantyl Intermediate: This involves the alkylation of adamantane with suitable reagents to introduce the desired substituents.

    Synthesis of the Pyrazolyl Intermediate: This step involves the preparation of the pyrazolyl moiety through cyclization reactions.

    Coupling Reactions: The final step involves coupling the adamantyl and pyrazolyl intermediates with the furohydrazide moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’~2~-[(Z)-2-(1-Adamantyl)-1-methylethylidene]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N’~2~-[(Z)-2-(1-Adamantyl)-1-methylethylidene]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N’~2~-[(Z)-2-(1-Adamantyl)-1-methylethylidene]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N’~2~-[(Z)-2-(1-Adamantyl)-1-methylethylidene]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furohydrazide can be compared with other similar compounds, such as:

    Adamantyl Derivatives: Compounds containing the adamantyl group, known for their stability and unique properties.

    Pyrazolyl Derivatives: Compounds with the pyrazolyl moiety, often studied for their biological activities.

    Furohydrazide Derivatives:

The uniqueness of N’~2~-[(Z)-2-(1-Adamantyl)-1-methylethylidene]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furohydrazide lies in its combination of these functional groups, which may confer distinct properties and applications.

Properties

Molecular Formula

C24H31ClN4O2

Molecular Weight

443.0 g/mol

IUPAC Name

N-[(Z)-1-(1-adamantyl)propan-2-ylideneamino]-5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C24H31ClN4O2/c1-14(9-24-10-17-6-18(11-24)8-19(7-17)12-24)26-27-23(30)21-5-4-20(31-21)13-29-16(3)22(25)15(2)28-29/h4-5,17-19H,6-13H2,1-3H3,(H,27,30)/b26-14-

InChI Key

MBIYYHLCETUWPI-WGARJPEWSA-N

Isomeric SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)N/N=C(/C)\CC34CC5CC(C3)CC(C5)C4)C)Cl

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NN=C(C)CC34CC5CC(C3)CC(C5)C4)C)Cl

Origin of Product

United States

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